molecular formula C12H14O5 B126888 Methyl sinapate CAS No. 20733-94-2

Methyl sinapate

Cat. No. B126888
CAS RN: 20733-94-2
M. Wt: 238.24 g/mol
InChI Key: JHLPYWLKSLVYOI-SNAWJCMRSA-N
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Description

Methyl sinapate is a derivative of sinapic acid, which is a phenolic compound found in rapeseed lipids. It has been identified through spectrometric and chromatographic studies and is known for its presence in natural sunscreens . The compound has gained attention due to its photoprotective properties, which are essential in the context of UV radiation exposure and the need for improved sunscreen agents .

Synthesis Analysis

The synthesis of methyl sinapate has been explored in various studies. For instance, oxidative coupling of methyl (E)-sinapate with a syringyl lignin model compound using hydrogen peroxide catalyzed by horseradish peroxidase has been reported. This reaction leads to the formation of a novel type of cyclohexadienone spiro compound . Additionally, the oxidative dimerization of methyl (E)-sinapate with ferric chloride in aqueous acetone has been studied, yielding various dimeric products .

Molecular Structure Analysis

The molecular structure of methyl sinapate has been characterized by techniques such as LC/DAD-MS and NMR. The compound's structure is influenced by its interactions with other molecules, such as sinapaldehyde, which can lead to the formation of new pigments through charge-transfer reaction pathways . The crystal structures of diastereoisomeric spiro dimers formed by the oxidative coupling of methyl sinapate have also been determined, showing some threo selectivity .

Chemical Reactions Analysis

Methyl sinapate undergoes various chemical reactions, including oxidative coupling and dimerization. The reaction with sinapaldehyde to form a bluish pigment is one such example, where the equilibrium forms of the compound in water at different pH values have been studied . The oxidative coupling with a syringyl lignin model compound and the subsequent acidolysis leading to a dimeric compound with a 1,2-diarylpropane structure is another example of its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl sinapate have been extensively studied. Its photoprotective properties are attributed to the ability of its electronically excited states to undergo structural changes, which have been investigated using ZEKE-PFI spectroscopy. The adiabatic ionization energies of different conformers and the vibrational frequencies of low-frequency modes of the molecular ion in its electronic ground state have been determined . The anti-inflammatory action of methyl sinapate and its esters has also been evaluated, with isopentyle sinapate being the most potent and methyl sinapate being the least effective among the tested compounds .

Scientific Research Applications

Natural Sunscreen Agent

Methyl sinapate is recognized for its role as a natural sunscreen derivative, with research focusing on its excited-state dynamics and photochemical properties. Studies have investigated its potential as an improved UV filter, given its absorption and stability characteristics when exposed to ultraviolet radiation. This research could lead to the development of more effective sunscreen agents based on natural substances like methyl sinapate (Fan, Roeterdink, & Buma, 2020).

Anti-Inflammatory Properties

Investigations into the anti-inflammatory effects of methyl sinapate and its esters have been conducted using models like carrageenan-induced rat paw oedema. These studies provide insights into the potential therapeutic applications of methyl sinapate in treating inflammation (Chawla, Singh, Kumar, & Kumar, 1993).

Antioxidant Activity

Methyl sinapate has been identified in studies exploring its antioxidation properties, particularly in lipid oxidation systems. This research contributes to understanding how natural phenols like methyl sinapate can act as antioxidants in food components, potentially offering benefits for food preservation and health (Masuda, Akiyama, Takeda, Maekawa, & Sone, 2009).

Role in Plant Cell Wall Structure

Studies have also focused on the role of sinapate esters, including methyl sinapate, in the structure and function of plant cell walls. These compounds have been found in cereal dietary fibers and are believed to play a role in cross-linking polysaccharides, which is significant for plant growth and development (Bunzel, Ralph, Kim, Lu, Ralph, Marita, Hatfield, & Steinhart, 2003).

Photoprotection in Plants

Research into sinapate esters, including methyl sinapate, has examined their use in plants for photoprotection from ultraviolet radiation. This includes studies on the photochemistry and photodynamics of these compounds, which are important for understanding how plants protect themselves from UV damage (Horbury, Flourat, Greenough, Allais, & Stavros, 2018).

Safety And Hazards

Methyl sinapate is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is required .

properties

IUPAC Name

methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLPYWLKSLVYOI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl sinapate

CAS RN

20733-94-2
Record name Antithiamine factor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
534
Citations
LA Baker, M Staniforth, AL Flourat, F Allais… - …, 2018 - Wiley Online Library
… This work focusses on methyl sinapate, a derivative with an addition OCH 3 moiety. In this paper, we consider the simplest chemical derivative of sinapoyl malate, methyl sinapate (MS; …
J Fan, L Finazzi, WJ Buma - Physical Chemistry Chemical Physics, 2022 - pubs.rsc.org
As a prominent derivative of a natural sunscreen, methyl sinapate is an ideal candidate to provide fundamental insight into strategies on how to come to a rational design of artificial …
Number of citations: 3 pubs.rsc.org
J Fan, W Roeterdink, WJ Buma - Molecular Physics, 2021 - Taylor & Francis
… and excited-state dynamics of methyl sinapate, a prominent plant sunscreen derivative. We … Similar high-resolution studies on clusters of methyl sinapate with water show how solvent-…
Number of citations: 12 www.tandfonline.com
H Setälä, A Pajunen, P Rummakko, J Sipilä… - Journal of the Chemical …, 1999 - pubs.rsc.org
… peroxidase) of an equimolar mixture of 1 with methyl sinapate (2) gave a product that could … Another prominent product was 4, a dimerization product of methyl sinapate,13 analogous …
Number of citations: 36 pubs.rsc.org
X Zhao, J Luo, S Yang, K Han - The Journal of Physical Chemistry …, 2019 - ACS Publications
… explore the photodynamics of a model plant sunscreen methyl sinapate (MS) in the cis form … the excited-state cis form of methyl sinapate. These results suggest that the photoprotection …
Number of citations: 27 pubs.acs.org
M Bunzel, J Ralph, H Kim, F Lu, SA Ralph… - Journal of Agricultural …, 2003 - ACS Publications
… Oxidation of methyl sinapate 1S (X = Me) with ferric chloride … oxidative coupling of methyl sinapate in aqueous acetone at pH 4 … Changing the oxidation conditions of the methyl sinapate …
Number of citations: 129 pubs.acs.org
T Masuda, J Akiyama, Y Takeda… - Bioscience …, 2009 - Taylor & Francis
… The structural determination of the four isolated products revealed them each to have a tricyclic structure consisting of ethyl linoleate, methyl sinapate and molecular oxygen, and these …
Number of citations: 5 www.tandfonline.com
K Shimoi, Y Nakamura, T Noro, I Tomita… - Mutation Research …, 1989 - Elsevier
… We investigated the mechanisms involved especially with respect to methyl sinapate and … similar to that of methyl sinapate. To elucidate the activity of cinoxate and methyl sinapate in a …
Number of citations: 10 www.sciencedirect.com
I Antonopoulou, C Hunt, G Cerullo, S Varriale… - Plos one, 2018 - journals.plos.org
… site in order to improve its specificity towards methyl sinapate. A double mutation (F230H/… turnover rate compared to the wild type against methyl sinapate, with clone P13 showing a 5-…
Number of citations: 14 journals.plos.org
M Siebert, U Krings, T Günther… - Journal of the …, 2022 - Wiley Online Library
… Recombinant ferulic acid esterases from Streptomyces werraensis (SwFAE) and from Pleurotus eryngii (PeFAE) possessed better cleavage activity towards methyl sinapate but did not …
Number of citations: 5 onlinelibrary.wiley.com

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